molecular formula C20H16N6O2S B2359276 N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 877635-14-8

N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2359276
CAS RN: 877635-14-8
M. Wt: 404.45
InChI Key: LLGVZRXMLGPWEI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H16N6O2S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

  • Fused heterocyclic 1,2,4-triazoles, closely related to the compound , have gained attention due to their diverse biological properties. Research by Karpina et al. (2019) focused on synthesizing novel acetamides with 1,2,4-oxadiazol cycles, emphasizing the synthesis process and biological assessment.

Modification as PI3Ks Inhibitor

  • In a study on N-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, Wang et al. (2015) investigated the modification of this compound as a PI3Ks inhibitor. They replaced the acetamide group with an alkylurea moiety and evaluated the antiproliferative activities against human cancer cell lines.

Heterocyclization Studies

  • The work of Cocco et al. (1991) involved studying the heterocyclization of acetamidrazones, leading to the synthesis of 1,2,4-triazolo[4,3-a]pyridines. This research highlighted the methods and outcomes of ring closure in the synthesis of these compounds.

Antiexudative Activity of Derivatives

  • Research on the antiexudative activity of 1,2,4-triazol derivatives was conducted by Chalenko et al. (2019). They synthesized pyrolin derivatives, including compounds related to the one , and investigated their physical, chemical, and biological properties.

Androgen Receptor Downregulator

  • In the context of prostate cancer treatment, Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator, which includes structural elements similar to the compound .

Structural Analysis

  • A study by Sallam et al. (2021) focused on the synthesis and structural analysis of pyridazine analogs. They conducted spectroscopic techniques and XRD analysis for the structure elucidation of the synthesized compounds.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c1-13(27)14-2-4-16(5-3-14)22-19(28)12-29-20-24-23-18-7-6-17(25-26(18)20)15-8-10-21-11-9-15/h2-11H,12H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGVZRXMLGPWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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